molecular formula C34H35FO5 B1311951 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride CAS No. 78153-79-4

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

Cat. No.: B1311951
CAS No.: 78153-79-4
M. Wt: 542.6 g/mol
InChI Key: QNXIKNZDQVSBCO-BGSSSCFASA-N
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Description

2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride (CAS: 78153-79-4) is a protected glycosyl fluoride derivative widely used in stereoselective glycosylation reactions. Its structure features benzyl ether groups at the 2, 3, 4, and 6 positions of the glucose ring, which provide steric and electronic stabilization, making it resistant to premature hydrolysis . The β-configuration at the anomeric center is critical for its reactivity and selectivity in glycosidic bond formation. Key physical properties include a molar mass of 542.64 g/mol, a boiling point of 639.4°C, and a flash point of 352°C . This compound is commercially available in ≥96% purity and is frequently employed in the synthesis of oligosaccharides and glycoconjugates due to its stability under diverse reaction conditions .

Preparation Methods

Detailed Preparation Methods

Protection of Hydroxyl Groups by Benzylation

  • Starting from D-glucopyranose or related protected intermediates (e.g., octa-O-benzylsaccharose), the hydroxyl groups at C-2, C-3, C-4, and C-6 are selectively protected by benzyl groups.
  • A common method involves catalytic cleavage of octa-O-benzylsaccharose with hydrochloric acid to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose in good yield and purity, avoiding chromatographic purification for scale-up.
  • Benzylation is typically performed using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or THF).

Formation of the Glycosyl Fluoride

  • The anomeric hydroxyl group is replaced by a fluoride ion to form the glycosyl fluoride.
  • This is commonly achieved by treatment of the protected glucopyranose with reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled temperature conditions to favor the β-anomer.
  • Alternative methods include the use of hydrogen fluoride-pyridine complexes or selective fluorination via triflate intermediates.
  • The reaction conditions are optimized to minimize side reactions such as elimination or rearrangement.

Purification and Characterization

  • The product is purified by column chromatography or crystallization.
  • Characterization includes NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry, and HPLC to confirm the β-configuration and purity.
  • Typical yields range from moderate to high (50–90%) depending on the fluorination method and scale.

Research Findings and Comparative Data

Catalytic Cleavage for Benzylated Intermediates

Step Starting Material Reagent/Condition Product Yield (%) Notes Reference
1 Octa-O-benzylsaccharose HCl, catalytic cleavage 2,3,4,6-Tetra-O-benzyl-D-glucopyranose 70–85 Avoids chromatography, scalable
2 2,3,4,6-Tetra-O-benzyl-D-glucopyranose DAST or HF-pyridine, 0 °C to RT 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride 50–75 β-selective fluorination, sensitive to conditions

Fluorination Reaction Conditions and Outcomes

Fluorinating Agent Solvent Temperature (°C) Yield (%) β:α Selectivity Notes Reference
DAST CH2Cl2 0 to 25 50–70 ~90:10 Slow addition improves selectivity
HF-Pyridine CH2Cl2 0 to RT 60–75 High β-selectivity Requires careful handling, moisture sensitive
Triflate intermediate + KF CH3CN or DMF 0 to RT 55–65 Moderate Two-step process, mild conditions

Mechanistic Insights and Optimization

  • The benzyl protecting groups provide steric hindrance and electronic effects that stabilize the glucopyranosyl ring and favor β-anomer formation during fluorination.
  • Fluorination proceeds via an SN2-like displacement at the anomeric center, with the fluoride ion attacking the activated anomeric carbon.
  • Use of Lewis acid catalysts (e.g., BF₃·OEt₂) during glycosylation with the fluoride donor enhances stereoselectivity and yield.
  • Temperature control is critical: lower temperatures favor β-selectivity and reduce side reactions.
  • Slow addition of fluorinating agents like DAST at 0 °C improves product purity and yield by minimizing competing reactions.

Summary Table of Preparation Workflow

Step Process Description Reagents/Conditions Outcome/Notes
1 Benzylation of hydroxyl groups Benzyl bromide, NaH, DMF, RT 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, high purity
2 Catalytic cleavage (optional scale-up step) HCl, catalytic amounts, RT Efficient conversion from octa-O-benzylsaccharose
3 Fluorination at anomeric position DAST or HF-pyridine, 0–25 °C Formation of β-glycosyl fluoride, 50–75% yield
4 Purification and characterization Chromatography, NMR, MS, HPLC Confirmed β-configuration and purity

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Glycosyl Azides: Formed by substitution of the fluoride group with azide.

    Glycosyl Thiols: Formed by substitution with thiols.

    Benzaldehyde Derivatives: Formed by oxidation of benzyl groups.

Scientific Research Applications

Synthetic Chemistry

Glycosylation Reactions
This compound is primarily utilized as a glycosyl donor in glycosylation reactions. It facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates and glycosides. Research has demonstrated that 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride can yield high purity products in glycosylation reactions when used with various catalysts.

Case Study : A study highlighted the use of this compound in synthesizing oligosaccharides through one-pot glycosylation methods. The results showed a significant increase in yield and purity compared to traditional methods .

Drug Development

Glycosylated Drugs
The compound plays a crucial role in developing glycosylated drugs. Glycosylation can enhance the bioavailability and efficacy of therapeutic agents by improving their solubility and stability.

Case Study : Research indicated that incorporating this compound in drug formulations led to improved targeting of specific biological pathways, particularly in cancer therapies .

Biotechnology

Modification of Biomolecules
In biotechnology, this compound aids in modifying biomolecules to create novel biomaterials and drug delivery systems. Its ability to form stable glycosidic bonds allows for the design of compounds with enhanced functionality.

Case Study : A recent investigation demonstrated that modifying proteins with this compound improved their interaction with cellular receptors, enhancing therapeutic effects.

Analytical Chemistry

Standards Preparation
The compound is valuable for preparing standards in chromatography and mass spectrometry. It helps researchers accurately analyze complex mixtures in biological samples.

Case Study : In a study focused on metabolomics, researchers utilized this compound to create calibration standards for mass spectrometric analysis of carbohydrate metabolites, achieving high accuracy and reproducibility .

Food Industry

Functional Food Ingredients
In the food industry, this compound is explored for developing functional food ingredients that enhance nutritional profiles and stability through glycosylation processes.

Case Study : Research indicated that using this compound in food formulations improved antioxidant properties and shelf life due to its ability to stabilize bioactive compounds .

Mechanism of Action

The mechanism by which 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride exerts its effects involves the formation of glycosidic bonds through nucleophilic substitution reactions. The fluoride group at the anomeric position is a good leaving group, facilitating the formation of glycosidic linkages with various nucleophiles. This property makes it a valuable tool in the synthesis of glycosylated compounds .

Comparison with Similar Compounds

Anomeric Isomers: α vs. β Configuration

The α-anomer of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride (CAS: 89025-46-7) shares identical benzyl protection but differs in the anomeric configuration. While the β-anomer exhibits superior stereoselectivity in glycosylation reactions (e.g., β:α ratios > 9:1 in certain cases), the α-anomer is less reactive and may require harsher promoters like AgOTf or TMSOTf . For example, in the synthesis of fluorinated glycoconjugates, the β-anomer produced a 94% β-selectivity under optimized conditions, whereas the α-counterpart showed reduced efficiency .

Table 1: Key Differences Between α- and β-Anomers

Property β-Anomer (CAS 78153-79-4) α-Anomer (CAS 89025-46-7)
Glycosylation Selectivity High β-selectivity (e.g., 94% β) Lower α-selectivity
Stability Stable under acidic conditions Sensitive to acid hydrolysis
Reactivity Activated by mild Lewis acids Requires stronger promoters
Commercial Availability Widely available (≥96% purity) Less commonly stocked

Comparison with Other Glycosyl Donors

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide

This bromide derivative (CAS: 4196-35-4) is a classical glycosyl donor. Unlike the fluoride, it requires AgOTf or similar heavy metal salts for activation, which raises toxicity concerns . Fluorides, however, can be activated under milder conditions (e.g., TMSOTf or BF₃·Et₂O) and generate less hazardous byproducts. The bromide’s higher leaving group ability (Br⁻ vs. F⁻) makes it more reactive but less stable during storage .

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Fluoride

Replacing benzyl with acetyl groups (CAS: 4163-40-0) significantly alters reactivity. Acetylated derivatives are more electron-deficient at the anomeric center due to the electron-withdrawing nature of esters, accelerating glycosylation but reducing stability. Benzyl ethers, being electron-donating, stabilize the intermediate oxocarbenium ion, enabling controlled reactivity .

Table 2: Reactivity Comparison of Glycosyl Donors

Compound Activating Agent Reaction Rate Stability
2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride TMSOTf, BF₃·Et₂O Moderate High
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide AgOTf Fast Moderate
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride None (self-activating) Fast Low

Comparison with Benzoylated and Silylated Derivatives

Benzoylated Analogues

Benzoyl-protected glucopyranosyl fluorides (e.g., 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl fluoride, CAS: 4163-40-0) exhibit lower solubility in nonpolar solvents compared to benzylated derivatives. Benzoylation also increases the compound’s susceptibility to nucleophilic attack due to reduced steric hindrance, making it less suitable for iterative glycosylation strategies .

Silylated Derivatives

Compounds like 4,6-O-Benzylidene-2,3-di-O-TBDMS-α-D-glucopyranosyl donors () rely on silyl ethers for protection. While silyl groups (e.g., TBDMS) offer orthogonal deprotection strategies, they are prone to cleavage under acidic or fluoride-rich conditions, limiting compatibility with glycosyl fluorides .

Functional Group Modifications

Azide-Substituted Derivatives

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide () serves as a precursor for click chemistry applications. Unlike fluorides, azides enable Cu-catalyzed cycloadditions but lack direct utility in glycosylation. Fluorides, however, are superior for iterative oligosaccharide assembly due to their compatibility with standard glycosylation protocols .

Trifluoromethylated Derivatives

3,4,6-Tri-O-benzyl-2-deoxy-2-trifluoromethyl-β-D-glucopyranosyl donors () introduce fluorine atoms into the aglycone, enhancing metabolic stability. However, the trifluoromethyl group sterically hinders glycosylation, reducing yields compared to the parent benzyl-protected fluoride .

Biological Activity

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is a synthetic carbohydrate derivative characterized by its unique structure and potential biological applications. With a molecular formula of C₃₄H₃₅FO₅ and a molecular weight of 542.65 g/mol, this compound plays a significant role in glycosylation reactions and exhibits antibiotic properties. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula: C₃₄H₃₅FO₅
  • Molecular Weight: 542.65 g/mol
  • Appearance: White to almost white solid
  • Melting Point: 45 °C to 50 °C
  • Solubility: Soluble in organic solvents like chloroform; sensitive to heat, requiring storage below 0 °C .

This compound does not exhibit inherent biological activity but acts as a sugar donor in glycosylation reactions facilitated by glycosyltransferases. The presence of the activated anomeric fluorine allows for the formation of new glycosidic bonds with acceptor molecules. Its reactivity primarily involves nucleophilic substitution due to the fluoride group .

Biological Activity

Recent studies have highlighted the compound's significant biological activities:

  • Antibiotic Properties: It inhibits bacterial growth by binding to D-glucose receptors on bacterial cells. This interaction disrupts their metabolic processes, showcasing its potential as an antibiotic agent .
  • Enzyme Interactions: Research indicates that it interacts with glycoside hydrolases and other carbohydrate-binding proteins, which is crucial for understanding its mechanism and therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl FluorideAcetate groups instead of benzylMore hydrophilic due to acetyl groups
2,3-Di-O-benzyl-alpha-D-glucopyranosyl FluorideFewer benzyl groupsDifferent anomeric configuration (alpha vs beta)
Methyl beta-D-glucopyranosideMethyl group instead of benzylSimpler structure; less sterically hindered
2-O-benzoyl-3-O-benzyl-beta-D-glucopyranosideBenzoyl and benzyl protecting groupsDifferent protective strategy affecting reactivity

Case Studies and Research Findings

Several studies have demonstrated the compound's effectiveness in various biological contexts:

  • Glycosylation Reactions: The compound has been used successfully in glycosylation reactions where it serves as a glycosyl donor. Triflic anhydride has been identified as a suitable promoter for these reactions .
  • Antibacterial Studies: A study indicated that the compound effectively inhibited the growth of specific bacterial strains by disrupting their glucose metabolism pathways .
  • Dual-Target Compounds Research: In research focusing on Type 2 Diabetes Mellitus, compounds structurally related to glucopyranosides have shown promise in targeting glucose transporters and glycogen phosphorylase .

Q & A

Basic Research Questions

Q. How is 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride synthesized for glycosylation studies?

The compound is typically synthesized via trichloroacetimidate intermediates. For example, 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose reacts with trichloroacetonitrile in ethyl acetate using sodium hydride as a catalyst to form an imidate intermediate. Subsequent glycosylation with acceptors (e.g., phosphoric acid diamides) at elevated temperatures (60°C) yields the fluorinated derivative after hydrogenation and crystallization . This method emphasizes regioselectivity and protecting group stability, critical for maintaining β-configuration.

Q. What analytical techniques are used to characterize 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms benzyl/acetyl group positions via <sup>1</sup>H and <sup>13</sup>C spectral analysis (e.g., δ ~5.0–5.5 ppm for benzyl protons) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane/ethyl acetate (e.g., 3:1 v/v) .
  • Mass Spectrometry (MS) : Validates molecular weight (542.64 g/mol) and purity (>96%) .

Q. What is the role of this compound as a glycosyl donor in oligosaccharide synthesis?

It serves as a stable glycosyl donor due to the fluoride leaving group, which facilitates glycosidic bond formation under mild conditions. The benzyl protecting groups enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and prevent undesired side reactions during glycosylation. Its reactivity is comparable to trichloroacetimidate donors but offers improved shelf stability .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized using this donor?

Optimization involves:

  • Catalyst Selection : Lewis acids like BF3·Et2O enhance fluoride activation .
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) favor β-selectivity by stabilizing oxocarbenium ion intermediates .
  • Temperature Control : Reactions at –20°C to 0°C minimize side reactions (e.g., hydrolysis) .
  • Donor-Acceptor Ratio : A 1.2:1 molar ratio minimizes unreacted donor while avoiding oligomerization .

Q. How to address contradictions in reported glycosylation yields with this donor?

Discrepancies often arise from:

  • Protecting Group Interference : Competing benzyl/acetyl groups may alter acceptor nucleophilicity. For example, bulky benzyl groups on the acceptor can reduce accessibility to the anomeric center .
  • Moisture Sensitivity : Trace water degrades the fluoride donor; rigorous drying of solvents/reactants is critical .
  • Catalyst Purity : Commercial BF3·Et2O may contain impurities; redistillation before use improves reproducibility .

Q. What are the applications of this compound in synthesizing biologically active oligosaccharides?

It enables the synthesis of complex glycoconjugates, such as:

  • β-(1→3)-Glucan Mimetics : Thioether-linked derivatives inhibit CR3/Dectin-1 receptor binding in immunostudies .
  • Lipid A Analogues : Used to construct β-(1→6)-linked disaccharides with immunostimulatory activity .
  • Fluorous-Tagged Glycans : Facilitates purification of glycosaminoglycan mimetics via fluorous-phase separation .

Q. Methodological Considerations

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers. Crystallization in acetone/water (80:20 v/v) improves yield .
  • Stability Storage : Store under argon at –20°C to prevent fluoride hydrolysis .
  • Safety : Benzyl groups pose flammability risks; handle in fume hoods with spark-free equipment .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIKNZDQVSBCO-BGSSSCFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447063
Record name 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78153-79-4
Record name 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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